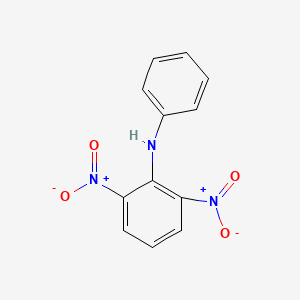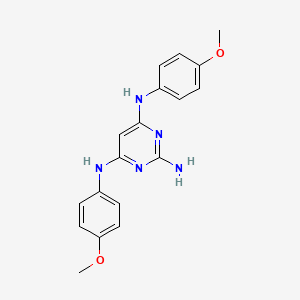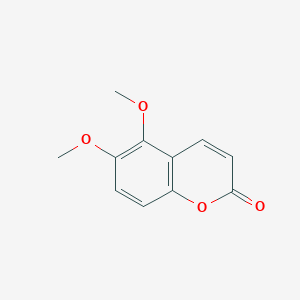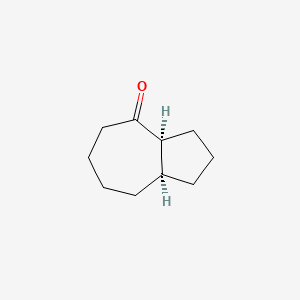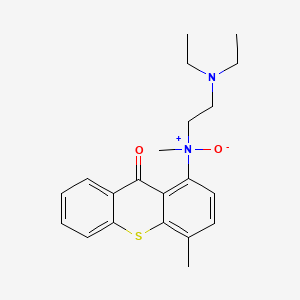
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diethylamino and methylamino groups, along with the thioxanthene core, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a thioxanthene precursor in the presence of a Lewis acid catalyst.
Introduction of the Diethylamino and Methylamino Groups: The diethylamino and methylamino groups can be introduced through nucleophilic substitution reactions. This involves reacting the thioxanthene core with diethylamine and methylamine under controlled conditions.
Oxidation to Form the N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to convert the N-oxide back to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, methylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional N-oxide derivatives, while reduction can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the N-oxide group enhances its ability to participate in redox reactions, which can further influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry.
Dimethylaminoquinolines: Similar to methylaminoquinolines, but with an additional methyl group, leading to different chemical properties and applications.
Thiazoles: These compounds have a similar heterocyclic structure and are used in various biological and chemical applications.
Uniqueness
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is unique due to its combination of the thioxanthene core with diethylamino and methylamino groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5648-52-2 |
|---|---|
Molekularformel |
C21H26N2O2S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N,4-dimethyl-9-oxothioxanthen-1-amine oxide |
InChI |
InChI=1S/C21H26N2O2S/c1-5-22(6-2)13-14-23(4,25)17-12-11-15(3)21-19(17)20(24)16-9-7-8-10-18(16)26-21/h7-12H,5-6,13-14H2,1-4H3 |
InChI-Schlüssel |
LJASTAYOXCUWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC[N+](C)(C1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




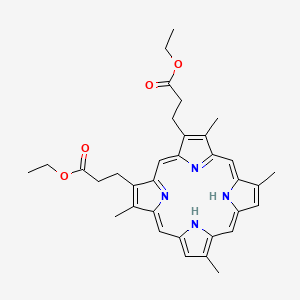
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
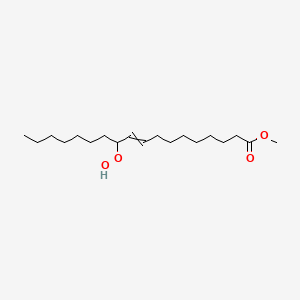
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
